molecular formula C25H33N3O B3788000 2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol

2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol

Cat. No.: B3788000
M. Wt: 391.5 g/mol
InChI Key: SZPNZSUBPOHKMU-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound . It’s a significant system in natural products and drugs . The indole scaffold has been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

Indole derivatives can be prepared by various methods. For example, one work synthesized a novel N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The indole structure is aromatic in nature, containing a benzenoid nucleus and having 10 π-electrons . It provides the skeleton to many compounds including lysergic acid diethylamide (LSD), strychnine, and alkaloids obtained from plants .


Chemical Reactions Analysis

Indole and its derivatives are known to exhibit a broad range of useful biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity .


Physical and Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological target they interact with. They are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers around the world are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

Properties

IUPAC Name

2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c1-20-23-11-5-6-12-24(23)26-25(20)19-27-15-16-28(22(18-27)13-17-29)14-7-10-21-8-3-2-4-9-21/h2-6,8-9,11-12,22,26,29H,7,10,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPNZSUBPOHKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CN3CCN(C(C3)CCO)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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